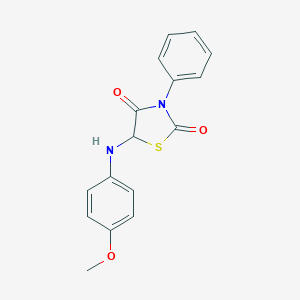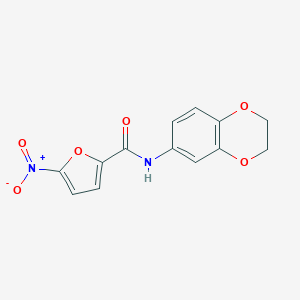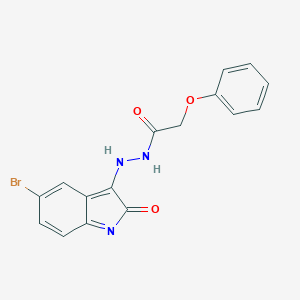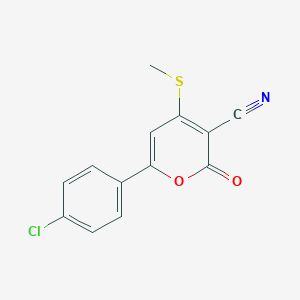
5-(4-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione, commonly known as MPPT, is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. MPPT has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various scientific research applications.
Wirkmechanismus
The mechanism of action of MPPT is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a transcription factor that plays a key role in regulating glucose and lipid metabolism, as well as inflammation and cell differentiation.
Biochemical and Physiological Effects
MPPT has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-tumor activity. MPPT has also been found to improve insulin sensitivity and glucose tolerance in animal models, as well as reduce lipid accumulation in liver cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPPT in lab experiments is its ability to exhibit a range of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, one limitation of using MPPT is its potential toxicity, as high doses of MPPT have been found to cause liver damage in animal models.
Zukünftige Richtungen
There are several future directions for research involving MPPT. One area of interest is in the development of new thiazolidinedione derivatives with improved efficacy and safety profiles. Another area of interest is in the development of new therapeutic applications for MPPT, such as in the treatment of neurodegenerative diseases or metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of MPPT and its potential interactions with other biological processes.
Synthesemethoden
The synthesis of MPPT involves the reaction of 4-methoxyaniline with thiazolidine-2,4-dione in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure MPPT.
Wissenschaftliche Forschungsanwendungen
MPPT has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research, where MPPT has been found to exhibit anti-tumor activity. MPPT has also been studied for its potential use in the treatment of diabetes, as it has been found to improve insulin sensitivity and glucose tolerance in animal models.
Eigenschaften
Molekularformel |
C16H14N2O3S |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
5-(4-methoxyanilino)-3-phenyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H14N2O3S/c1-21-13-9-7-11(8-10-13)17-14-15(19)18(16(20)22-14)12-5-3-2-4-6-12/h2-10,14,17H,1H3 |
InChI-Schlüssel |
YDPPAMZPZBPQSB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3,5-Dimethoxy-phenyl)-[4-(3-nitro-benzyl)-piperazin-1-yl]-methanone](/img/structure/B246088.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B246094.png)
![N-{3-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B246098.png)

![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-furamide](/img/structure/B246100.png)
![3,4,5-trimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B246102.png)
![5-bromo-N-dibenzo[b,d]furan-3-yl-2-furamide](/img/structure/B246104.png)





![[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B246123.png)
